Pentadeca-4,6-diynoic acid
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Overview
Description
Pentadeca-4,6-diynoic acid is a naturally occurring compound found in certain plant species, particularly within the Asteraceae family It is characterized by its unique structure, which includes a 15-carbon chain with two triple bonds at the 4th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadeca-4,6-diynoic acid typically involves the use of alkyne coupling reactions. One common method is the use of the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as column chromatography or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Pentadeca-4,6-diynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted alkynes or alkenes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for use in biological research and development of new antibiotics.
Medicine: Research has shown that pentadeca-4,6-diynoic acid has anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which pentadeca-4,6-diynoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines. In cancer cells, this compound can induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Pentadeca-4,6-diynoic acid can be compared with other similar compounds, such as:
Hexadeca-4,6-diynoic acid: Similar structure but with a 16-carbon chain.
Heptadeca-4,6-diynoic acid: Similar structure but with a 17-carbon chain.
Octadeca-4,6-diynoic acid: Similar structure but with an 18-carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the positioning of the triple bonds, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
110408-08-7 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
pentadeca-4,6-diynoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-8,13-14H2,1H3,(H,16,17) |
InChI Key |
UMDGDFNHSKMYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC#CCCC(=O)O |
Origin of Product |
United States |
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